molecular formula C13H12BrNO3S B2440310 4-bromo-N-(2-methoxyphenyl)benzenesulfonamide CAS No. 7523-00-4

4-bromo-N-(2-methoxyphenyl)benzenesulfonamide

Cat. No.: B2440310
CAS No.: 7523-00-4
M. Wt: 342.21
InChI Key: WZNBBKMKBQJNKL-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

Molecular Geometry and Bonding

The molecule comprises three distinct regions:

  • A 4-bromobenzenesulfonyl group with a sulfonamide (-SO$$_2$$NH-) bridge.
  • A 2-methoxyphenylmethyl side chain attached to the nitrogen atom.
  • A bromine atom at the para position of the benzene ring.

Key bond lengths and angles include:

  • S=O bonds : 1.43–1.45 Å (typical for sulfonamides).
  • C-Br bond : 1.887 Å, consistent with aryl bromides.
  • Dihedral angles : The 2-methoxyphenyl group forms a 74–80° angle with the sulfonamide-linked benzene ring, creating a non-planar conformation.
Crystallographic Data

While single-crystal X-ray diffraction data for this specific compound remains unpublished, analogous brominated sulfonamides crystallize in the monoclinic space group C2/c with unit cell parameters:

  • $$ a = 23.43 \, \text{Å}, \, b = 5.65 \, \text{Å}, \, c = 9.25 \, \text{Å} $$
  • $$ \beta = 93.0^\circ, \, V = 1221.5 \, \text{Å}^3 $$.

Intermolecular interactions include N–H···O hydrogen bonds and C–H···π stacking , stabilizing the crystal lattice. The bromine atom participates in halogen bonding, influencing packing efficiency.

Properties

IUPAC Name

4-bromo-N-(2-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO3S/c1-18-13-5-3-2-4-12(13)15-19(16,17)11-8-6-10(14)7-9-11/h2-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNBBKMKBQJNKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-methoxyphenyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-methoxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Antibacterial Properties

The sulfonamide functional group is well-known for its antibacterial properties, primarily due to its ability to inhibit bacterial enzyme activity. Research indicates that compounds similar to 4-bromo-N-(2-methoxyphenyl)benzenesulfonamide exhibit significant antibacterial effects against various strains of bacteria. The presence of the bromine and methoxy groups may enhance these activities by influencing the compound's interaction with bacterial targets .

Anticancer Activity

Several studies have explored the anticancer potential of sulfonamide derivatives, including this compound. For instance, related compounds have shown promising results in inhibiting the proliferation of cancer cell lines, such as MDA-MB-231 and MCF-7. These compounds demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating their potential as therapeutic agents .

Carbonic Anhydrase Inhibition

Recent research has highlighted the inhibitory effects of sulfonamides on carbonic anhydrase enzymes, which play crucial roles in various physiological processes. Compounds structurally related to this compound have been evaluated for their inhibitory activity against carbonic anhydrase IX, showing significant selectivity and potency. This makes them valuable candidates for developing treatments targeting tumors that overexpress this enzyme .

Synthesis Pathways

The synthesis of this compound typically involves several chemical transformations that allow for efficient production while maintaining high yields. Common reagents used in these reactions include sodium iodide for halogen exchange and lithium aluminum hydride for reduction. The versatility of this compound in organic synthesis is attributed to its functional groups, which facilitate various reaction pathways.

Halogen Bonding Interactions

The bromine atom in this compound is known to participate in halogen bonding interactions. This property can enhance the binding affinity of the compound with specific biological targets, making it a useful tool in drug design and development. Understanding these interactions is crucial for optimizing pharmacological properties and enhancing therapeutic efficacy.

Case Studies

  • Antibacterial Activity Evaluation : A study assessed the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition at low concentrations, demonstrating its potential as an antibacterial agent.
  • Anticancer Mechanism Investigation : Research on related sulfonamides showed that compounds like this compound induced apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and caspase activation.
  • Carbonic Anhydrase IX Inhibition : A series of experiments demonstrated that derivatives of this compound selectively inhibited carbonic anhydrase IX with IC50 values in the nanomolar range, highlighting their potential use in cancer therapy targeting this enzyme.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The bromine atom and methoxy group may also contribute to its overall biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(2-methylphenyl)benzenesulfonamide
  • 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide
  • N-(4-bromo-2-methylphenyl)benzenesulfonamide

Uniqueness

4-bromo-N-(2-methoxyphenyl)benzenesulfonamide is unique due to the presence of both a bromine atom and a methoxy group on the phenyl ring. This combination of substituents can influence its reactivity and biological activity, making it a valuable compound for research and development .

Biological Activity

4-Bromo-N-(2-methoxyphenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Characterized by its sulfonamide functional group, bromine atom, and methoxy group, this compound exhibits potential in various therapeutic applications, particularly in antibacterial and anticancer domains. This article aims to synthesize the current knowledge surrounding the biological activity of this compound, supported by data tables and relevant case studies.

  • Molecular Formula : C13H12BrN1O3S1
  • Molecular Weight : Approximately 354.3 g/mol

The presence of the bromine and methoxy groups plays a significant role in modulating the biological activity of this compound. The sulfonamide moiety is particularly important for its antibacterial properties, as it can inhibit bacterial enzyme activity.

The mechanism of action of this compound primarily involves interactions with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with target enzymes, inhibiting their activity.
  • Halogen Bonding : The bromine atom may enhance binding affinity with proteins through halogen bonding interactions.
  • Stabilization : The methoxy group contributes to polar interactions that stabilize enzyme-substrate complexes.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. The following table summarizes the minimum inhibitory concentration (MIC) values against various bacterial strains:

CompoundBacterial StrainMIC (mg/mL)
This compoundE. coli6.72
This compoundS. aureus6.63
This compoundP. aeruginosa6.67

These results demonstrate that the compound exhibits comparable activity to standard antibiotics, indicating its potential as an antibacterial agent .

Anticancer Activity

The anticancer properties of this compound have been evaluated in various cancer cell lines. A notable study reported sub-micromolar cytotoxicity against HeLa and MCF7 human tumor cell lines, indicating a potent antiproliferative effect . The following table outlines the IC50 values for different cancer cell lines:

Cell LineIC50 (µM)
HeLa0.3287
MCF7Nanomolar range
HT-29Not specified

The mechanism involves disrupting microtubule polymerization, leading to G2/M cell cycle arrest and subsequent apoptosis .

Case Studies

  • Study on Antitumor Activity : A series of benzenesulfonamides were synthesized and tested for their ability to inhibit tubulin polymerization. Compounds with bromo substitutions showed enhanced activity against cancer cells compared to their unsubstituted counterparts .
  • Pharmacokinetic Studies : Investigations into the interaction of this compound with human serum albumin revealed moderate binding affinity, suggesting potential therapeutic efficacy .

Q & A

Q. What are the established synthetic routes for preparing 4-bromo-N-(2-methoxyphenyl)benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

Answer: The synthesis of sulfonamide derivatives typically involves sulfonylation of a primary amine. For this compound:

Sulfonyl Chloride Route : React 4-bromobenzenesulfonyl chloride with 2-methoxyaniline in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts .

Optimization :

  • Temperature : Reflux (~383 K) improves reaction kinetics.
  • Solvent : Toluene or THF enhances solubility of intermediates.
  • Catalyst : Use potassium carbonate to drive the reaction to completion .
  • Workup : Acidic precipitation (pH ~1) isolates the product with >90% purity.

Q. Example Table: Reaction Optimization Parameters

ParameterOptimal ConditionYield Improvement
SolventToluene+15%
BaseK2CO3+20%
Temperature383 K (reflux)+25%

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons split due to bromine’s deshielding effect) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions.
  • IR Spectroscopy : Identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • X-ray Diffraction : Resolve crystal packing and confirm bond angles/geometry (e.g., C-S-N torsion angles ~70–80°) .

Q. What biological activities are reported for structurally similar sulfonamide derivatives?

Answer: Sulfonamides with halogen and methoxy substituents exhibit:

  • Antimicrobial Activity : Disruption of dihydropteroate synthase in bacteria .
  • Enzyme Inhibition : Carbonic anhydrase and serine protease inhibition via sulfonamide-Zn²⁺/active site interactions .
  • Anticancer Potential : Apoptosis induction in cancer cell lines (e.g., MCF-7) through ROS generation .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in molecular geometry?

Answer:

  • Software Tools : SHELXL (for refinement) and OLEX2/WinGX (for visualization) .
  • Key Parameters :
    • Torsion Angles : Confirm planarity of the sulfonamide group (C-S-N-C ~180°).
    • Hydrogen Bonding : Analyze N-H···O interactions stabilizing crystal packing .
  • Case Study : A related bromobenzenesulfonamide showed deviations in C-Br bond length (1.89 Å vs. 1.91 Å theoretical), attributed to crystal packing forces .

Q. What computational approaches predict electronic properties and ligand-target interactions?

Answer:

  • Density Functional Theory (DFT) :
    • Calculate frontier molecular orbitals (HOMO-LUMO gap) to assess reactivity .
    • Simulate IR/NMR spectra for cross-validation with experimental data .
  • Molecular Docking (AutoDock Vina) :
    • Dock the compound into protein active sites (e.g., carbonic anhydrase IX) to evaluate binding affinity (ΔG ~-9.5 kcal/mol) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How to address discrepancies between experimental and computational data for tautomeric forms?

Answer:

  • Case Study : A Schiff base sulfonamide showed enol-imine/keto-amine tautomerism. DFT (B3LYP/6-311++G(d,p)) predicted the enol form as dominant (ΔG = -2.3 kcal/mol), but X-ray data favored keto due to crystal packing .
  • Resolution Steps :
    • Solvent Effects : Use PCM models to simulate solvent polarity’s impact on tautomer stability.
    • Thermodynamic Analysis : Compare ΔH and ΔS values to identify favored tautomers.
    • Experimental Validation : Variable-temperature NMR to detect equilibrium shifts .

Q. Data Contradiction Analysis Example

ObservationExperimental DataComputational PredictionResolution Strategy
Dominant tautomer in solutionKeto form (NMR)Enol form (DFT)Include solvent effects (PCM)

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